molecular formula C5H10ClNO2S2 B15262524 1,4-Thiazepane-4-sulfonyl chloride

1,4-Thiazepane-4-sulfonyl chloride

Cat. No.: B15262524
M. Wt: 215.7 g/mol
InChI Key: SJKUZOJYOSRLHC-UHFFFAOYSA-N
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Description

1,4-Thiazepane-4-sulfonyl chloride is a heterocyclic compound containing a seven-membered ring with sulfur and nitrogen atoms. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various biologically active molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Thiazepane-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-thiazepane with chlorosulfonic acid under controlled conditions. Another method includes the oxidation of thiol derivatives using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often use efficient and eco-friendly reagents to ensure high yields and purity. For example, the combination of hydrogen peroxide and sulfuryl chloride is commonly used for the oxidative chlorination of thiol derivatives .

Chemical Reactions Analysis

Types of Reactions

1,4-Thiazepane-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Thiazepane-4-sulfonyl chloride has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1,4-thiazepane-4-sulfonyl chloride involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity makes it a valuable tool in modifying biological molecules, such as proteins and enzymes. The compound targets specific molecular pathways, inhibiting enzyme activity and altering protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Thiazepane-4-sulfonyl chloride is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthesizing complex heterocyclic compounds and exploring new chemical pathways .

Properties

Molecular Formula

C5H10ClNO2S2

Molecular Weight

215.7 g/mol

IUPAC Name

1,4-thiazepane-4-sulfonyl chloride

InChI

InChI=1S/C5H10ClNO2S2/c6-11(8,9)7-2-1-4-10-5-3-7/h1-5H2

InChI Key

SJKUZOJYOSRLHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCSC1)S(=O)(=O)Cl

Origin of Product

United States

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